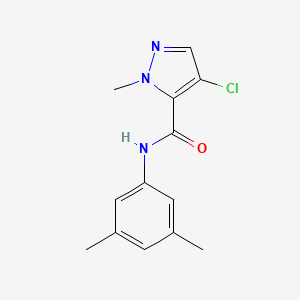
4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as JNJ-42041935, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. It was first synthesized by Janssen Pharmaceuticals, a subsidiary of Johnson & Johnson, and has since been the subject of numerous scientific studies.
Wirkmechanismus
4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a selective inhibitor of the protein kinase CK1δ, which plays a role in various cellular processes, including cell growth and differentiation, circadian rhythm regulation, and DNA damage response. By inhibiting CK1δ, 4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide disrupts these processes and has been shown to have anti-cancer and neuroprotective effects.
Biochemical and Physiological Effects:
4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to have a range of biochemical and physiological effects, depending on the disease being studied. In cancer research, 4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease research, 4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to reduce inflammation and oxidative stress in the brain. In diabetes research, 4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to improve glucose metabolism and insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide is its selectivity for CK1δ, which makes it a useful tool for studying the role of this protein kinase in various cellular processes. However, one limitation of 4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide is its relatively low potency, which requires higher concentrations for effective inhibition. Additionally, the effects of 4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide can be influenced by factors such as cell type and disease state, which can complicate its use in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide. One area of interest is the development of more potent inhibitors of CK1δ, which could improve the efficacy of 4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide in therapeutic applications. Another area of interest is the exploration of the role of CK1δ in other diseases, such as cardiovascular disease and neurological disorders. Finally, there is potential for the development of 4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide as a therapeutic agent for cancer, Alzheimer's disease, and diabetes, although further research is needed to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of 4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves a multi-step process that begins with the reaction of 3,5-dimethylphenylhydrazine with ethyl 2-bromoacetate to produce an intermediate compound. This intermediate is then reacted with 4-chlorobenzaldehyde to form the final product, which is then purified through column chromatography.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, 4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In Alzheimer's disease research, 4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of the disease. In diabetes research, 4-chloro-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to improve glucose tolerance and insulin sensitivity in animal models.
Eigenschaften
IUPAC Name |
4-chloro-N-(3,5-dimethylphenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-8-4-9(2)6-10(5-8)16-13(18)12-11(14)7-15-17(12)3/h4-7H,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIHHJKHTDYJSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(C=NN2C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(2-furyl)-1-methylpropyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5485570.png)
![ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-2-[2-(4-morpholinyl)-5-nitrobenzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5485585.png)
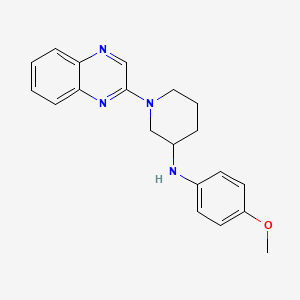
![N-[2-(2-furyl)-1-({[2-(1H-indol-2-yl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5485600.png)
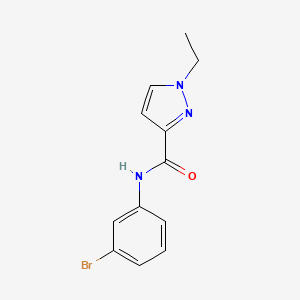
![2-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}imidazo[1,2-a]pyridine](/img/structure/B5485610.png)
![2-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5485612.png)
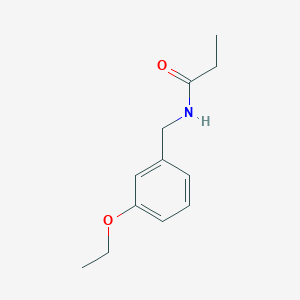
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5485627.png)
![N-[1-[(allylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide](/img/structure/B5485634.png)
![6-(1,3-benzodioxol-5-yl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5485642.png)
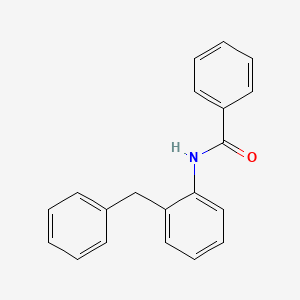
![N-allyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5485654.png)
![5-[(2,7-diethoxy-1-naphthyl)methylene]-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5485657.png)